molecular formula C14H11F3O2 B2471208 4-(Benzyloxy)-2-(trifluoromethyl)phenol CAS No. 1881289-35-5

4-(Benzyloxy)-2-(trifluoromethyl)phenol

Cat. No. B2471208
CAS RN: 1881289-35-5
M. Wt: 268.235
InChI Key: QSMPYTXIGSTLRA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenol is a valuable synthetic target used in the construction of fluorinated pharmacons . It has a molecular formula of C7H5F3O .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), which include 4-(Trifluoromethyl)phenol, are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phenol is represented by the formula CF3C6H4OH .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenol appears as white to yellow-brown crystals. It has a melting point of 40.0°C to 46.0°C, a density of 83g/mL, and a boiling point of 71.5°C to 72.0°C (8.0mmHg). Its flash point is 83°C .

Scientific Research Applications

Antioxidant Properties

Phenolic compounds, including 4-(Trifluoromethyl)phenol, are known for their potent antioxidant activity. They scavenge free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .

Safety and Hazards

This compound is flammable and can cause skin irritation and serious eye damage. It is toxic if swallowed. In case of exposure, it is advised to immediately call a poison center or doctor/physician and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMPYTXIGSTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-(trifluoromethyl)phenol

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